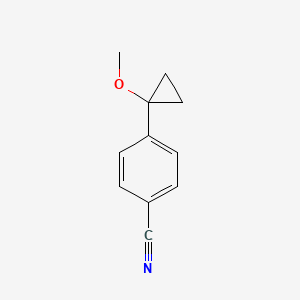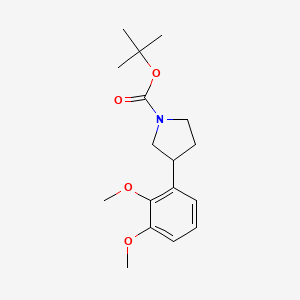
2-Chloro-1-(dichloromethyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(dichloromethyl)-4-fluorobenzene is an organic compound with the molecular formula C7H4Cl3F. It is a haloaromatic compound, meaning it contains both halogen and aromatic groups. This compound is used in various chemical syntheses and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(dichloromethyl)-4-fluorobenzene typically involves the chlorination of 4-fluorotoluene. The process includes the following steps:
Chlorination: 4-Fluorotoluene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atoms.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is typically conducted in a continuous flow reactor to maintain consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(dichloromethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form simpler hydrocarbons.
Coupling Reactions: The compound can be used in coupling reactions to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of substituted aromatic compounds.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Scientific Research Applications
2-Chloro-1-(dichloromethyl)-4-fluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of halogenated aromatic compounds and their biological activities.
Medicine: Investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(dichloromethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include:
Electrophilic Aromatic Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of various biologically active compounds.
Oxidative Pathways: The compound can be metabolized through oxidative pathways, resulting in the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(dichloromethyl)benzene: Similar structure but lacks the fluorine atom.
4-Chloro-1-(dichloromethyl)benzene: Similar structure with the chlorine atom in a different position.
2-Chloro-1-(dichloromethyl)-4-(trifluoromethyl)benzene: Contains an additional trifluoromethyl group.
Uniqueness
2-Chloro-1-(dichloromethyl)-4-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C7H4Cl3F |
|---|---|
Molecular Weight |
213.5 g/mol |
IUPAC Name |
2-chloro-1-(dichloromethyl)-4-fluorobenzene |
InChI |
InChI=1S/C7H4Cl3F/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,7H |
InChI Key |
LNAKJPIBACZWIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine](/img/structure/B15332996.png)



![1-[1-(5-Fluoro-3-pyridyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15333010.png)




![6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15333031.png)

![1-[2-(2-Aminoethoxy)-5-chloropyridin-3-yl]-3-[2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl]urea](/img/structure/B15333037.png)
![5-(4-Methoxybenzyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B15333041.png)

